1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-
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Overview
Description
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- is an organic compound with the molecular formula C11H16N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a (4-ethenylphenyl)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with (4-ethenylphenyl)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the (4-ethenylphenyl)methyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: The parent compound, which lacks the (4-ethenylphenyl)methyl group.
1,2-Diaminopropane: A chiral analog of ethylenediamine.
N-Methylethylenediamine: A derivative where one of the amino groups is methylated.
Uniqueness
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various applications .
Properties
CAS No. |
106673-75-0 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N'-[(4-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6,13H,1,7-9,12H2 |
InChI Key |
WLRJEEHPOZXDMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CNCCN |
Origin of Product |
United States |
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